molecular formula C10H10BrNO B2412322 3-(3-Bromopropoxy)benzonitrile CAS No. 37136-97-3

3-(3-Bromopropoxy)benzonitrile

Cat. No. B2412322
CAS RN: 37136-97-3
M. Wt: 240.1
InChI Key: NHGUNSYBMXCWLV-UHFFFAOYSA-N
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Patent
US06130217

Procedure details

3-Cyanophenol (10.0 g, 84 mM), 3-bromopropanol (20.3 mL, 114 mM), triphenylphosphine (29.7 g, 114 mM) were stirred in anhydrous THF (40 mL) at room temperature and treated with diethylazodicarboxylate (17.8 mL, 114 mM) dropwise over 5 min. under an atmosphere of nitrogen. This mixture stirred for about 5 hours then diluted with ether (500 mL) and filtered through Celite™. The filtrate was concentrated to a reddish oil which was again dissolved in ether (250 mL), diluted with hexanes (200 mL) and filtered. The filtrates were concentrated then filtered through a silica pad (300 g) eluting with 35% acetone/hexanes to collect the desired product as a yellow oil, 16.85 g. This material was used in its crude form.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.3 mL
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1)#[N:2].[Br:10][CH2:11][CH2:12][CH2:13]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCOC(/N=N/C(OCC)=O)=O>C1COCC1.CCOCC>[Br:10][CH2:11][CH2:12][CH2:13][O:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[C:1]#[N:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)O
Name
Quantity
20.3 mL
Type
reactant
Smiles
BrCCCO
Name
Quantity
29.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
17.8 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
This mixture stirred for about 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite™
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a reddish oil which
DISSOLUTION
Type
DISSOLUTION
Details
was again dissolved in ether (250 mL)
ADDITION
Type
ADDITION
Details
diluted with hexanes (200 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated
FILTRATION
Type
FILTRATION
Details
then filtered through a silica pad (300 g)
WASH
Type
WASH
Details
eluting with 35% acetone/hexanes
CUSTOM
Type
CUSTOM
Details
to collect the desired product as a yellow oil, 16.85 g

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
BrCCCOC=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.